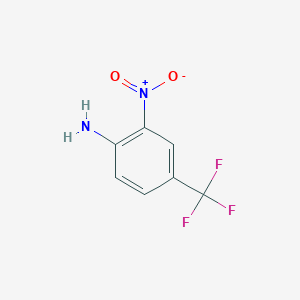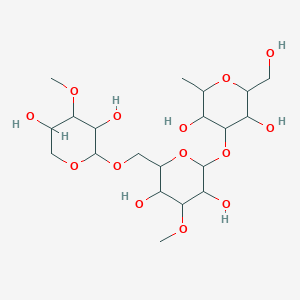
Arabinogalactano
Descripción general
Descripción
Arabinogalactan is a biopolymer consisting of arabinose and galactose monosaccharides. It is a significant component of the cell wall in mycobacteria, including the pathogen Mycobacterium tuberculosis, which causes tuberculosis (TB). The structure of arabinogalactan in mycobacteria features an arabinan domain attached to a galactofuranan backbone. This domain is composed of motifs of arabinofuranose residues, which are crucial for the integrity of the cell wall and are targets for anti-TB agents . Plant arabinogalactans differ in structure, typically having a β-(1→6)-linked D-galactopyranosyl backbone with α-L-arabinofuranosyl branches, and are involved in various biological functions, including interactions with other plant polysaccharides like cellulose .
Synthesis Analysis
The synthesis of arabinogalactan and its fragments has been a focus of research due to its importance in understanding mycobacterial cell wall biosynthesis and developing TB treatments. The first total synthesis of the docosanasaccharide arabinan domain of mycobacterial arabinogalactan has been achieved, along with a proposed octadecasaccharide biosynthetic precursor. This synthesis involved the preparation of oligosaccharide building blocks and their coupling via glycosyl trichloroacetimidate donors . Similarly, the first total synthesis of a highly branched arabinofuranosyl hexasaccharide found at the nonreducing termini of mycobacterial arabinogalactan has been reported, highlighting the importance of stereocontrol in the synthesis process . For plant arabinogalactans, synthesis techniques have been developed using the 1,2-anhydro galactopyranose technique and selective acylation or glycosylation methods .
Molecular Structure Analysis
The molecular structure of arabinogalactan is characterized by its arabinan and galactan components. In mycobacteria, the arabinan domain consists of 22 arabinofuranose residues arranged in three identical motifs, while the galactan backbone is composed of galactofuranose units . In plants, the structure is typically a β-(1→6)-linked D-galactopyranosyl oligosaccharide backbone with α-L-arabinofuranosyl branches . The synthesis of these complex structures requires precise control over the stereochemistry and protecting group strategies to ensure the correct assembly of the monosaccharide units.
Chemical Reactions Analysis
The synthesis of arabinogalactan involves a series of chemical reactions, including the use of glycosyl trichloroacetimidate donors for coupling oligosaccharide building blocks . The addition of arabinofuranosyl residues with high stereocontrol is a key step in the synthesis of mycobacterial arabinogalactan fragments . For the synthesis of plant arabinogalactans, orthogonal protection strategies and selective acylation or glycosylation methods are employed . The use of bulky neighboring groups, such as 2,6-disubstituted benzoyl groups, has been investigated to enhance the diastereoselectivity of galactosylation reactions, which is relevant for the synthesis of oligogalactosides related to arabinogalactan proteins .
Physical and Chemical Properties Analysis
Arabinogalactans exhibit various physical and chemical properties that are influenced by their molecular structure. The interactions of arabinogalactans with bacterial cellulose during its synthesis have been studied, revealing that arabinogalactans can bind reversibly to cellulose and are incorporated into self-assembled composites during cellulose synthesis. These interactions do not significantly affect the crystallinity or microstructure of cellulose but can impact the mechanical and rheological properties of the composites . The recognition of lipid intermediates for arabinogalactan biosynthesis in mycobacteria has also been explored, with implications for the mode of action of anti-tuberculosis drugs like ethambutol .
Aplicaciones Científicas De Investigación
Adyuvante Inmunológico
Se ha informado que el arabinogalactano sirve como un adyuvante inmunológico. Se sabe que mejora la respuesta inmunitaria del cuerpo, particularmente en el contexto de la eficacia de las vacunas. Esta aplicación es crucial en los productos farmacéuticos, donde se puede utilizar para mejorar la reacción del sistema inmunitario a las vacunas .
Investigación del Cáncer
En la investigación del cáncer, el this compound puede desempeñar un papel en la prevención del cáncer de hígado. Lo hace mejorando la función inmunitaria y potencialmente bloqueando la metástasis de las células cancerosas en el hígado. Esto se basa en estudios en animales que han demostrado una reducción en la colonización de células tumorales con el uso de this compound .
Crecimiento y Desarrollo de las Plantas
Las this compound-proteínas (AGPs) están involucradas en varios procesos de crecimiento y desarrollo de las plantas, como la expansión celular, la división, el desarrollo reproductivo y las respuestas al estrés. Son componentes esenciales de las paredes celulares de las plantas y participan en numerosas vías metabólicas .
Sistemas de Administración Pulmonar
En aplicaciones médicas, el this compound se ha explorado para su uso en sistemas de administración pulmonar. Puede actuar como un agente bioadhesivo, lo cual es beneficioso para la administración dirigida de medicamentos dentro de los pulmones .
Aditivo Alimentario
Como aditivo alimentario, el this compound se utiliza por sus efectos prebióticos, contribuyendo a la salud intestinal al promover el crecimiento de bacterias beneficiosas. También se utiliza por sus propiedades espesantes y estabilizantes en diversos productos alimenticios .
Crecimiento y Desarrollo de la Fruta
En la ciencia agrícola, se ha descubierto que las AGPs desempeñan funciones cruciales en el crecimiento y desarrollo de la fruta debido a su diversidad estructural y presencia en la matriz extracelular de las células vegetales .
Mecanismo De Acción
- Natural Killer (NK) Cells and Macrophages : In cell and animal models, arabinogalactan enhances the activity of NK cells and macrophages, which play crucial roles in immune defense .
Mode of Action
Arabinogalactan interacts with its targets through several mechanisms:
- B Cell and T Cell Involvement : Vaccination studies show that arabinogalactan improves antigen-specific IgG and IgE responses, suggesting both B cell and T cell involvement .
Result of Action
The compound’s action leads to:
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Arabinogalactan plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, arabinogalactan is known to interact with glycosyltransferases, which are involved in the synthesis of glycoproteins and glycolipids. These interactions are essential for the proper assembly and function of the cell wall. Additionally, arabinogalactan can bind to lectins, which are proteins that recognize specific carbohydrate structures, thereby mediating cell-cell communication and signaling .
Cellular Effects
Arabinogalactan has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, arabinogalactan has been shown to activate immune cells, such as macrophages and natural killer cells, enhancing their ability to respond to pathogens . It also affects the expression of genes involved in cell growth and differentiation, thereby playing a role in tissue development and repair .
Molecular Mechanism
The molecular mechanism of arabinogalactan involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Arabinogalactan can bind to cell surface receptors, triggering signaling cascades that lead to various cellular responses. It also acts as an inhibitor or activator of specific enzymes, thereby regulating metabolic pathways. For instance, arabinogalactan has been found to inhibit the activity of certain glycosidases, enzymes that break down complex carbohydrates . This inhibition can alter the composition of the cell wall and affect cell growth and development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of arabinogalactan can change over time. Studies have shown that arabinogalactan is relatively stable under various conditions, but it can undergo degradation over extended periods. This degradation can lead to changes in its biological activity and its effects on cellular function. Long-term studies have demonstrated that arabinogalactan can have sustained effects on cell growth and differentiation, although the extent of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of arabinogalactan vary with different dosages in animal models. At low doses, arabinogalactan has been shown to enhance immune function and promote tissue repair. At high doses, it can have toxic or adverse effects, such as inducing inflammation or disrupting normal cellular processes . These threshold effects highlight the importance of optimizing the dosage of arabinogalactan for therapeutic applications.
Metabolic Pathways
Arabinogalactan is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its synthesis and degradation. It is synthesized by glycosyltransferases, which add arabinose and galactose residues to the growing polysaccharide chain. Arabinogalactan can also be degraded by glycosidases, which cleave the glycosidic bonds between the monosaccharides . These metabolic pathways are essential for maintaining the proper balance of arabinogalactan in the cell wall and ensuring its biological functions.
Transport and Distribution
Arabinogalactan is transported and distributed within cells and tissues through various mechanisms. It can be secreted into the extracellular matrix, where it interacts with other cell wall components. Arabinogalactan can also be transported to specific cellular compartments, such as the Golgi apparatus, where it undergoes further modifications . The transport and distribution of arabinogalactan are regulated by transporters and binding proteins that recognize its specific carbohydrate structures.
Subcellular Localization
The subcellular localization of arabinogalactan is crucial for its activity and function. Arabinogalactan is primarily localized in the cell wall, where it contributes to the structural integrity and mechanical properties of the cell. It can also be found in the plasma membrane, where it participates in cell signaling and communication . The localization of arabinogalactan is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Propiedades
IUPAC Name |
4-[6-[(3,5-dihydroxy-4-methoxyoxan-2-yl)oxymethyl]-3,5-dihydroxy-4-methoxyoxan-2-yl]oxy-2-(hydroxymethyl)-6-methyloxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O14/c1-7-11(23)18(12(24)9(4-21)32-7)34-20-15(27)17(29-3)13(25)10(33-20)6-31-19-14(26)16(28-2)8(22)5-30-19/h7-27H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATHPVQTSSUFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)OC)O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864173 | |
| Record name | 3-O-Methylpentopyranosyl-(1->6)-3-O-methylhexopyranosyl-(1->4)-2,6-anhydro-1-deoxyheptitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
9036-66-2 | |
| Record name | D-Galacto-L-arabinan | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Galactoarabinan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




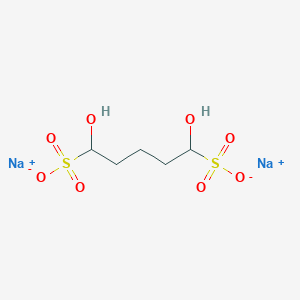
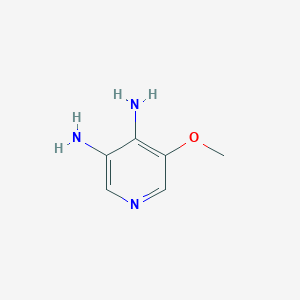

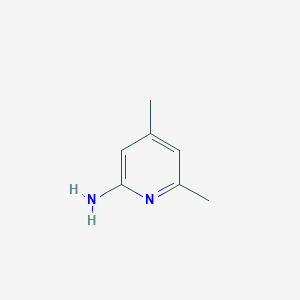
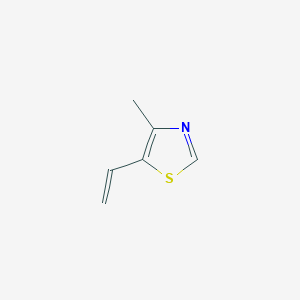


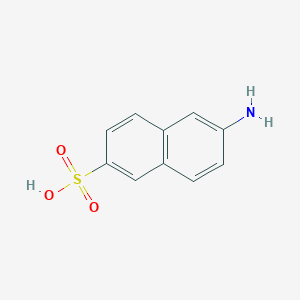
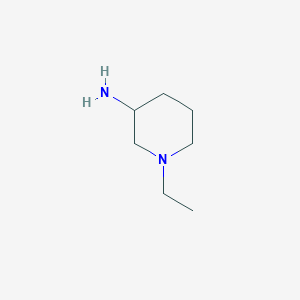
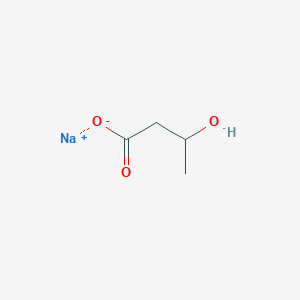

![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)
